molecular formula C15H12Cl2N2O2S3 B12208833 2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide

2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide

Cat. No.: B12208833
M. Wt: 419.4 g/mol
InChI Key: CEKIUQKXIYCMMF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is unique due to the combination of its structural features, including the thiazole, thiophene, and benzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12Cl2N2O2S3

Molecular Weight

419.4 g/mol

IUPAC Name

2,5-dichloro-N-[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C15H12Cl2N2O2S3/c16-10-3-4-12(17)14(8-10)24(20,21)18-6-5-11-9-23-15(19-11)13-2-1-7-22-13/h1-4,7-9,18H,5-6H2

InChI Key

CEKIUQKXIYCMMF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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